molecular formula C6H11NO3 B3046683 (2S,3R)-2-methylmorpholine-3-carboxylic acid CAS No. 1268475-20-2

(2S,3R)-2-methylmorpholine-3-carboxylic acid

Cat. No.: B3046683
CAS No.: 1268475-20-2
M. Wt: 145.16
InChI Key: FTVXLBDGIPTBCP-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Methylmorpholine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of morpholine, a heterocyclic amine, and contains both a carboxylic acid group and a methyl group. The compound’s stereochemistry is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid typically involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of regio- and stereoselective synthesis, as well as the use of flow microreactor systems for efficient and sustainable synthesis, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-2-Methylmorpholine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (2S,3R)-2-Methylmorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl group. This combination of features makes it a versatile building block in organic synthesis and valuable in various scientific research applications .

Properties

IUPAC Name

(2S,3R)-2-methylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVXLBDGIPTBCP-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693474
Record name (2S,3R)-2-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268475-20-2
Record name (2S,3R)-2-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-methylmorpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-2-methylmorpholine-3-carboxylic acid
Reactant of Route 3
(2S,3R)-2-methylmorpholine-3-carboxylic acid
Reactant of Route 4
(2S,3R)-2-methylmorpholine-3-carboxylic acid
Reactant of Route 5
(2S,3R)-2-methylmorpholine-3-carboxylic acid
Reactant of Route 6
(2S,3R)-2-methylmorpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.